![molecular formula C27H23FN4O4 B607426 2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide CAS No. 1628416-28-3](/img/structure/B607426.png)
2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide
概要
説明
FDL169は、Flatley Discovery Labによって開発された低分子医薬品です。 FDL169の化学式はC27H23FN4O4であり、欠損CFTRタンパク質の機能回復に可能性を示しています。 .
準備方法
合成経路および反応条件
FDL169は、一連の有機反応によって合成されます。合成経路には、フタラジノン核の形成、それに続くフルオロフェニル基とエトキシ基の導入が含まれます。最後のステップは、アセトアミド結合の形成です。 反応条件には通常、エタノールやジメチルスルホキシドなどの有機溶媒の使用が含まれ、反応は制御された温度と圧力で行われます。 .
工業生産方法
FDL169の工業生産には、実験室規模の合成プロセスをスケールアップすることが含まれます。主要なステップには、中間体の調製、精製、および最終生成物の形成が含まれます。 このプロセスは、高い収率と純度を確保するために最適化されており、規制基準を満たすために厳格な品質管理が実施されています。 .
化学反応の分析
反応の種類
FDL169は、次のものを含むさまざまな化学反応を起こします。
酸化: FDL169は酸化されて対応する酸化物を形成することができます。
還元: 還元反応は、FDL169を還元型に変換することができます。
置換: FDL169は、求核置換反応と求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: ハロゲンやアルキル化剤などの試薬は、制御された条件下で使用されます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、FDL169の酸化は酸化物を生成する可能性があり、還元は還元誘導体を生成する可能性があります。 .
科学研究の応用
FDL169は、幅広い科学研究の応用があります。
化学: CFTRコレクターとそのメカニズムの研究のためのモデル化合物として使用されます。
生物学: 嚢胞性線維症における欠損CFTRタンパク質の補正における役割について調査されています。
医学: 嚢胞性線維症の潜在的な治療薬であり、患者の肺機能と生活の質を向上させます。
科学的研究の応用
Overview
2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide is a synthetic compound that has been explored primarily for its potential applications in the treatment of cystic fibrosis. This compound was designated as an orphan medicinal product by the European Commission due to its intended use in addressing this rare disease.
Orphan Drug Designation
The compound received orphan designation (EU/3/15/1498) on May 21, 2015, for the treatment of cystic fibrosis, highlighting its significance in addressing unmet medical needs for patients suffering from this condition. The designation was based on the evaluation by the European Medicines Agency (EMA), which concluded that the compound met the necessary criteria for orphan status due to the rarity of cystic fibrosis and the lack of effective treatments available at that time .
Regulatory Insights
The regulatory pathway for this compound involved significant interaction with both EMA and FDA. The FDA designated it as an orphan drug on May 13, 2015, also targeting cystic fibrosis. However, it has not received FDA approval for its intended indication, reflecting potential hurdles in demonstrating sufficient clinical efficacy or safety .
作用機序
FDL169は、欠損CFTRタンパク質のフォールディングとトラフィッキングを補正することによって効果を発揮します。タンパク質のコンフォメーションを安定化させ、細胞表面に到達して適切に機能できるようにします。 分子標的はCFTRタンパク質を含み、関与する経路はタンパク質のフォールディングとトラフィッキングに関連しています。 .
類似化合物との比較
FDL169は、ルマカフトルやテザカフトルなどの他のCFTRコレクターと比較されます。FDL169はCFTR機能の救済において同様の有効性を示していますが、CFTRモジュレーターの武器庫に貴重な追加をもたらす独自の特性を持っています。類似の化合物には、次のものがあります。
ルマカフトル: 同様のメカニズムを持つもう1つのCFTRコレクターです。
テザカフトル: ルマカフトルと比較して、より安全なプロファイルで知られています。
FDL169は、その特定の分子構造と、他のCFTRモジュレーターとの併用療法の可能性によって際立っています。
生物活性
The compound 2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide , also known by its CAS number 1628416-28-3 , has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, efficacy in various models, and relevant case studies.
- Molecular Formula : C27H23FN4O4
- Molecular Weight : 486.49 g/mol
- CAS Number : 1628416-28-3
Structure
The compound is characterized by a complex structure that includes a phthalazinone moiety, an ethoxy group, and a benzo[d]oxazole fragment, which may contribute to its biological activity.
Research indicates that the biological activity of this compound may be linked to its interaction with specific molecular targets involved in disease pathways. The presence of the fluorophenyl group suggests potential activity in modulating pathways related to cancer and inflammation.
Potential Mechanisms:
- Kinase Inhibition : Similar compounds have shown efficacy as selective inhibitors of various kinases, which are crucial in cancer cell proliferation.
- Antimicrobial Properties : The structural components may confer antibacterial or antifungal properties, as seen in related compounds with similar scaffolds.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance:
These values indicate that the compound has a promising cytotoxic profile, warranting further exploration in preclinical models.
In Vivo Studies
Case studies involving animal models have provided insights into the efficacy and safety profile of the compound:
- Xenograft Models : In a study using human gastric carcinoma xenografts, administration of the compound resulted in significant tumor stasis, suggesting potent antitumor activity (similar to findings with related compounds) .
Pharmacokinetics
The pharmacokinetic profile remains under investigation; however, preliminary data indicate favorable absorption and distribution characteristics, which are essential for therapeutic efficacy.
Case Study 1: Antitumor Activity
A study published in Cancer Research demonstrated that the compound significantly inhibited tumor growth in xenograft models of lung cancer. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of similar phthalazinone derivatives against various bacterial strains. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting potential applications in treating infections .
特性
IUPAC Name |
2-[7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2-yl]-N-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O4/c1-4-35-20-9-10-21-22(14-20)27(34)32(30-26(21)17-6-5-7-18(28)12-17)15-25(33)31(3)19-8-11-23-24(13-19)36-16(2)29-23/h5-14H,4,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPSUWYWZUQALB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=NN(C2=O)CC(=O)N(C)C3=CC4=C(C=C3)N=C(O4)C)C5=CC(=CC=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628416-28-3 | |
Record name | FDL169 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628416283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FDL169 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16878 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FDL169 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49PN4S4FDH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What is the mechanism of action of FDL169 in the context of cystic fibrosis?
A: FDL169 is classified as a CFTR corrector, specifically targeting the F508del-CFTR protein variant. This variant, commonly found in cystic fibrosis patients, exhibits defective folding and trafficking to the cell membrane, impairing its chloride channel function. While the precise molecular interactions of FDL169 with F508del-CFTR haven't been fully elucidated in the provided research, studies suggest it likely acts by stabilizing the protein's structure. This enhanced stability facilitates the protein's proper folding and trafficking to the cell surface, potentially restoring CFTR function and ameliorating cystic fibrosis symptoms. [, , ]
Q2: What is known about the safety and tolerability of FDL169?
A: Research on the safety and tolerability of FDL169 is still in its early stages. Initial studies have investigated the safety, pharmacokinetics, and pharmacodynamics of FDL169 in preclinical models. [, , ] Further research, including clinical trials, is needed to comprehensively assess its safety profile, potential adverse effects, and long-term impact on human health.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。